molecular formula C10H10N2O5 B12593344 Methyl 2-[(4-nitrophenoxy)imino]propanoate CAS No. 591248-58-7

Methyl 2-[(4-nitrophenoxy)imino]propanoate

Cat. No.: B12593344
CAS No.: 591248-58-7
M. Wt: 238.20 g/mol
InChI Key: PGVGEGAIRIBWPN-UHFFFAOYSA-N
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Description

Methyl 2-[(4-nitrophenoxy)imino]propanoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrophenoxy group attached to an imino propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-nitrophenoxy)imino]propanoate typically involves the reaction of 4-nitrophenol with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromoester, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-nitrophenoxy)imino]propanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-[(4-nitrophenoxy)imino]propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-nitrophenoxy)imino]propanoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The imino group can act as a nucleophile, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-methoxyphenoxy)propanoate
  • Methyl 2-(4-chlorophenoxy)propanoate
  • Methyl 2-(4-aminophenoxy)propanoate

Uniqueness

Methyl 2-[(4-nitrophenoxy)imino]propanoate stands out due to the presence of the nitro group, which imparts unique electronic properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

591248-58-7

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

methyl 2-(4-nitrophenoxy)iminopropanoate

InChI

InChI=1S/C10H10N2O5/c1-7(10(13)16-2)11-17-9-5-3-8(4-6-9)12(14)15/h3-6H,1-2H3

InChI Key

PGVGEGAIRIBWPN-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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